molecular formula C11H16O2 B13885406 3-Methyl-1-phenylbutane-1,3-diol CAS No. 104174-42-7

3-Methyl-1-phenylbutane-1,3-diol

Cat. No.: B13885406
CAS No.: 104174-42-7
M. Wt: 180.24 g/mol
InChI Key: IZZXPXZRVVXKFU-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutane-1,3-diol is an organic compound belonging to the class of alcohols It features a phenyl group attached to a butane backbone with two hydroxyl groups at the first and third positions, and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylbutane-1,3-diol typically involves the reaction of 3-phenylbutane-1,3-diol with methylating agents under controlled conditions. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) to introduce the methyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylbutane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of pyridine.

Major Products Formed:

    Oxidation: Formation of 3-methyl-1-phenylbutan-1-one.

    Reduction: Formation of 3-methyl-1-phenylbutane.

    Substitution: Formation of 3-methyl-1-phenylbutyl chloride.

Scientific Research Applications

3-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-phenylbutane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further affecting molecular pathways.

Comparison with Similar Compounds

  • 1-Phenylbutane-1,3-diol
  • 3-Methyl-1-phenylpropan-1,3-diol
  • 3-Methyl-1-phenylpentane-1,3-diol

Uniqueness: 3-Methyl-1-phenylbutane-1,3-diol is unique due to the presence of both a phenyl group and a methyl group on the butane backbone, which imparts distinct chemical and physical properties compared to its analogs. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

104174-42-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-methyl-1-phenylbutane-1,3-diol

InChI

InChI=1S/C11H16O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3

InChI Key

IZZXPXZRVVXKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=CC=CC=C1)O)O

Origin of Product

United States

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